trioctylsilane trioctylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13335475
InChI: InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3
SMILES: CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC
Molecular Formula: C24H52Si
Molecular Weight: 368.8 g/mol

trioctylsilane

CAS No.:

Cat. No.: VC13335475

Molecular Formula: C24H52Si

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

trioctylsilane -

Specification

Molecular Formula C24H52Si
Molecular Weight 368.8 g/mol
IUPAC Name trioctylsilane
Standard InChI InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3
Standard InChI Key JBAALNCKQCMFDH-UHFFFAOYSA-N
SMILES CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC
Canonical SMILES CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC

Introduction

Chemical and Physical Properties

Structural Characteristics

TES features a central silicon atom bonded to three ethyl groups and one hydrogen atom. The Si–H bond (bond energy ~318 kJ/mol) confers reducing capabilities, while the ethyl groups enhance solubility in organic solvents .

Key Physical Data

PropertyValueSource
Molecular Weight116.28 g/mol
Boiling Point107–108 °C (lit.)
Density0.728 g/mL at 25 °C
Flash Point25 °F (-4 °C)
Refractive IndexnD20=1.401n_D^{20} = 1.401
SolubilityInsoluble in water; miscible with hydrocarbons, ethers

Reactivity and Stability

  • Hydrolytic Sensitivity: Reacts with aqueous bases to generate hydrogen gas .

  • Thermal Stability: Stable below 30°C but flammable at higher temperatures .

  • Reductive Capacity: Donates hydrides (H\text{H}^-) to electron-deficient centers, enabling reductions of carbonyls, halides, and nitro groups .

Synthetic Applications

Reduction Reactions

TES is widely employed in organic synthesis due to its selectivity and mild conditions:

  • Carbonyl to Alcohol: Reduces aldehydes/ketones to alcohols without over-reduction .

  • Dehalogenation: Catalyzes the removal of halides (Cl, Br, I) from alkyl/aryl substrates using palladium or iridium catalysts .

  • Deprotection: Cleaves benzyl, allyl, and silyl ether protecting groups in peptide synthesis .

Example Reaction:

R-X+Et3SiHPd/CR-H+Et3SiX(X = Cl, Br, I)[1][3]\text{R-X} + \text{Et}_3\text{SiH} \xrightarrow{\text{Pd/C}} \text{R-H} + \text{Et}_3\text{SiX} \quad \text{(X = Cl, Br, I)} \quad[1][3]

Hydrosilylation

In the presence of transition metals (e.g., Pt, Rh), TES adds across alkenes/alkynes to form alkyl silanes, critical for silicone polymers and coatings :

CH2=CH2+Et3SiHPtCH3CH2SiEt3[3][11]\text{CH}_2=\text{CH}_2 + \text{Et}_3\text{SiH} \xrightarrow{\text{Pt}} \text{CH}_3\text{CH}_2\text{SiEt}_3 \quad[3][11]

Pharmaceutical Synthesis

TES is pivotal in producing active pharmaceutical ingredients (APIs):

  • Peptide Synthesis: Scavenges carbocations during trifluoroacetic acid (TFA)-mediated deprotection, minimizing side reactions .

  • Nitro Group Reduction: Converts nitroarenes to amines, a key step in antihypertensive drug synthesis .

Industrial and Material Science Applications

Polymer Chemistry

TES-derived silicones exhibit thermal stability and hydrophobicity, making them ideal for:

  • Sealants and Adhesives: High-performance applications in construction .

  • Electronics: Dielectric materials in semiconductors .

Catalysis

TES participates in iridium-catalyzed C–H bond functionalization, enabling sustainable synthesis of complex molecules .

Recent Advances (2023–2025)

  • Green Chemistry: Ruthenium-TES systems enable solvent-free reductions, reducing waste .

  • Asymmetric Synthesis: Chiral silanes derived from TES improve enantioselectivity in API production .

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